molecular formula C13H24N2O3 B6605822 tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate CAS No. 2167305-00-0

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate

Cat. No.: B6605822
CAS No.: 2167305-00-0
M. Wt: 256.34 g/mol
InChI Key: SCVNJVQJOWBBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate: is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is unique due to its specific spirocyclic structure and the presence of both amino and carbamate functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(8-amino-5-oxaspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(8-10)6-9(14)4-5-17-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVNJVQJOWBBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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